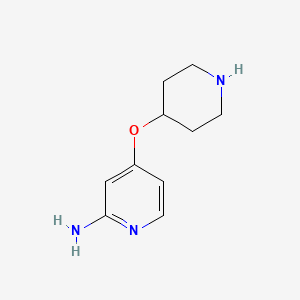
2-Chloro-4'-nitro-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4’-nitro-biphenyl is an organic compound with the molecular formula C12H8ClNO2. It consists of a biphenyl structure with a chlorine atom at the 2-position and a nitro group at the 4’-position. This compound is of interest due to its applications in various fields, including organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Suzuki-Miyaura Coupling: One method involves the reaction of o-chloronitrobenzene with p-chlorophenylboronic acid in the presence of a palladium catalyst and a base.
Grignard Reaction: Another method involves the reaction of p-chlorophenyl magnesium halide with 2-nitro-halogenobenzene in the presence of a nickel catalyst.
Industrial Production Methods
Industrial production often employs the Suzuki-Miyaura coupling due to its efficiency and the availability of raw materials. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or dimethylamine in ethanol solution.
Major Products
Amino Derivatives: Reduction of the nitro group yields 2-chloro-4’-amino-biphenyl.
Substituted Biphenyls: Nucleophilic substitution reactions yield various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-4’-nitro-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Pharmaceuticals: The compound is a precursor in the synthesis of various pharmaceutical agents, including anti-inflammatory and antimicrobial drugs.
作用機序
The mechanism of action of 2-Chloro-4’-nitro-biphenyl involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can participate in nucleophilic aromatic substitution reactions, altering the compound’s reactivity and interaction with biological molecules .
類似化合物との比較
Similar Compounds
2-Chloro-4-nitrophenol: Similar in structure but with a single benzene ring.
4-Chloro-2-nitroaniline: Contains an amino group instead of a biphenyl structure.
Uniqueness
2-Chloro-4’-nitro-biphenyl is unique due to its biphenyl structure, which provides additional stability and reactivity compared to similar compounds with single benzene rings. This structural feature enhances its utility in organic synthesis and materials science .
特性
分子式 |
C12H8ClNO2 |
|---|---|
分子量 |
233.65 g/mol |
IUPAC名 |
1-chloro-2-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C12H8ClNO2/c13-12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(15)16/h1-8H |
InChIキー |
UEUOHXXNBGWCBX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14139330.png)
![Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate](/img/structure/B14139332.png)






![2-[(Z)-4-(oxan-2-yloxy)but-2-enoxy]-4-(piperidin-1-ylmethyl)pyridine](/img/structure/B14139358.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoic acid](/img/structure/B14139369.png)


![(1S,5R,8S,9R,10R,12R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane;(1S,5R,8S,9R,10S,12R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B14139392.png)
